3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
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Description
3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene is a useful research compound. Its molecular formula is C34H28B2N10 and its molecular weight is 598.29. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Compounds with complex structures similar to the specified chemical often serve as subjects for studies focusing on synthetic methodologies and structural analysis. For instance, the synthesis and structural characterization of mixed-ligand fluorophore-labelled copper(II) complexes reveal insights into the coordination chemistry and potential photophysical properties of complex molecules (S. S. Bhat et al., 2022). Such research highlights the importance of understanding molecular geometry, electronic structure, and potential applications in sensing or catalysis.
Photophysical Properties
Investigations into compounds with boron-dipyrromethene (BODIPY) cores or related structural motifs often focus on their photophysical properties. These studies are essential for developing new materials for optoelectronics, fluorescent labeling, and photodynamic therapy. The research on 8-Aryl substituted boron-dipyrromethene dyes illustrates the significance of crystal structures and computational studies in understanding the photophysical behavior of these compounds (B. Herradón et al., 2004).
Catalytic Applications
The unique electronic properties of compounds containing azide groups or related heterocyclic systems can be leveraged in catalysis. For example, research on tris(pentafluorophenyl)borane demonstrates its efficacy as a catalyst in synthesizing optically active polymers, highlighting the role of such compounds in polymer chemistry (D. Zhou & Y. Kawakami, 2005).
Properties
IUPAC Name |
3-[4-(azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14BN5/c2*19-23-20-11-12-7-9-14(10-8-12)18-21-15-5-1-3-13-4-2-6-16(22-18)17(13)15/h2*1-10,21-22H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEGJEBHNNHADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)CN=[N+]=[N-].B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28B2N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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